molecular formula C19H17ClN2O3S2 B2738836 N-(4-chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1206994-24-2

N-(4-chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B2738836
CAS No.: 1206994-24-2
M. Wt: 420.93
InChI Key: KERFTWDRVWFNGP-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a thiophene-2-carboxamide core substituted at the 3-position with a methyl(4-methylphenyl)sulfamoyl group and at the 2-position with an N-(4-chlorophenyl) carboxamide moiety (Fig. 1).
Molecular Formula: C₂₅H₂₁ClN₂O₃S₂.
Molecular Weight: 497.02 g/mol.
Key Features:

  • Chlorophenyl group: The 4-chlorophenyl substituent enhances lipophilicity and may influence target binding via halogen bonding.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-[methyl-(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S2/c1-13-3-9-16(10-4-13)22(2)27(24,25)17-11-12-26-18(17)19(23)21-15-7-5-14(20)6-8-15/h3-12H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERFTWDRVWFNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide is a complex organic compound that exhibits various biological activities. This article aims to explore its biological activity, focusing on its antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H17ClN2O3S2C_{19}H_{17}ClN_{2}O_{3}S_{2} with a molecular weight of 420.9 g/mol. The compound features a thiophene ring substituted with a carboxamide group, a sulfonamide group, and a chlorophenyl group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₉H₁₇ClN₂O₃S₂
Molecular Weight420.9 g/mol
Melting PointN/A
Boiling PointN/A
DensityN/A

Antibacterial Activity

Research indicates that compounds similar to this compound demonstrate significant antibacterial properties. A study highlighted that derivatives with similar structures exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other bacterial strains . The specific compound's effectiveness against these pathogens remains to be fully characterized through empirical testing.

Enzyme Inhibition

The sulfonamide functionality in the compound is associated with enzyme inhibition, particularly against acetylcholinesterase (AChE) and urease. In related studies, several sulfonamide derivatives have shown strong inhibitory effects on these enzymes, which are crucial for various physiological processes . For instance, some compounds exhibited IC50 values as low as 0.63 µM against urease, indicating potent inhibitory capabilities that could be leveraged for therapeutic purposes.

Case Studies

  • Antibacterial Screening : In a comparative study of similar compounds, it was found that those containing the sulfamoyl group had enhanced antibacterial activity. The results indicated that modifications in the phenyl rings significantly affected their potency against specific bacterial strains .
  • Enzyme Inhibition Studies : Another research effort focused on evaluating the enzyme inhibition potential of various thiophene derivatives. The findings suggested that the presence of both sulfonamide and carboxamide groups in the structure contributed to increased inhibitory activity against AChE and urease, which are critical targets in treating conditions like Alzheimer's disease and urinary infections .

The biological activity of this compound is likely attributed to its ability to interact with specific enzymes and bacterial proteins. The binding affinity of the compound to target sites can lead to inhibition of enzyme activity or disruption of bacterial cell function, thereby exerting its therapeutic effects.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-(4-chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide exhibits anti-neoplastic properties, making it a candidate for cancer treatment. The compound shows potential in modulating biological pathways related to tumor growth and proliferation. For instance, derivatives of thiophene-based compounds have demonstrated cytotoxic effects against various human cancer cell lines, including breast, colon, and cervical cancers .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Thiophene derivatives have shown effectiveness against several pathogenic bacteria, indicating their potential use in developing new antibiotics. The interaction with specific enzymes or receptors may lead to inhibition of bacterial growth, making it a valuable candidate in the fight against antibiotic-resistant strains .

Agricultural Applications

This compound may also find applications in agriculture as a pesticide or herbicide . Its unique chemical structure allows for the design of compounds that can selectively target pests while minimizing harm to beneficial organisms. Research into the synthesis of similar thiophene derivatives has shown promise in enhancing plant resistance to diseases and pests .

Material Science Applications

In material science, this compound can serve as an intermediate in the synthesis of novel materials with tailored properties. Its ability to form stable complexes can be exploited in the development of conductive polymers or organic semiconductors . The incorporation of thiophene moieties into polymer matrices can enhance electrical conductivity and thermal stability, making them suitable for electronic applications .

Summary Table of Applications

Application AreaDescriptionPotential Benefits
Medicinal ChemistryAnticancer and antimicrobial activitiesTargeting cancer cells and pathogenic bacteria
Agricultural SciencePotential use as pesticides or herbicidesEnhancing plant resistance and controlling pests
Material ScienceIntermediate for synthesizing conductive polymersImproved electrical properties for electronic devices

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfamoyl/Carboxamide Moieties

Compound A : N-[(4-Chlorophenyl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide (BA93440)
  • Molecular Formula : C₂₆H₂₃ClN₂O₃S₂.
  • Key Difference : The carboxamide nitrogen is substituted with a (4-chlorophenyl)methyl group instead of a direct 4-chlorophenyl.
Compound B : N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide
  • Molecular Formula: C₁₈H₁₃Cl₂NO₃S₂.
  • Key Difference : Replacement of the sulfamoyl group with a sulfonyl-linked 4-chlorobenzyl.
  • Impact : Loss of hydrogen-bonding capacity from the sulfamoyl amine; increased electron-withdrawing character may reduce metabolic stability .
Compound C : N-(4-chlorophenyl)-3-[(4-chlorophenyl)methylsulfanyl]thiophene-2-carboxamide
  • Molecular Formula : C₁₈H₁₄Cl₂N₂O₂S₂.
  • Key Difference : Sulfamoyl replaced with a methylsulfanyl group.

Variations in Aromatic Substituents

Compound D : N-(4-Ethylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide
  • Molecular Formula : C₂₁H₂₂N₂O₃S₂.
  • Key Difference : 4-Ethylphenyl replaces 4-chlorophenyl on the carboxamide.
Compound E : N-[2-(4-Chlorophenyl)ethyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
  • Molecular Formula : C₂₂H₂₂ClN₃O₄S₂.
  • Key Difference : 4-Ethoxyphenyl replaces 4-methylphenyl on the sulfamoyl group; carboxamide attached to a phenethyl chain.
  • Impact : Ethoxy group increases polarity and metabolic liability (via O-dealkylation), while the phenethyl chain may improve bioavailability .

Core Heterocycle Modifications

Compound F : 4-Benzylthio-2-chloro-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide
  • Molecular Formula : C₃₁H₂₅ClFN₅O₃S₂.
  • Key Difference : Benzene core instead of thiophene; triazinylsulfamoyl group.
  • Impact : Triazine introduces additional hydrogen-bonding sites but reduces aromatic π-stacking efficiency compared to thiophene .

Research Implications

  • Target Affinity: The sulfamoyl group in the target compound likely enhances interactions with enzymes requiring hydrogen-bond donors (e.g., proteases, kinases).
  • Metabolic Stability : Chlorophenyl groups may slow oxidative metabolism, whereas ethoxy or benzyl substituents could introduce vulnerabilities .
  • Solubility : Compounds with polar substituents (e.g., ethoxy) may exhibit better aqueous solubility but require formulation optimization.

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